molecular formula C27H33FN2O3S B2474441 1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 931931-97-4

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

Cat. No. B2474441
CAS RN: 931931-97-4
M. Wt: 484.63
InChI Key: UBCURZXDCYVKFM-UHFFFAOYSA-N
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Description

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications

Synthetic Cannabinoid Receptor Agonists

This compound belongs to a group of synthetic cannabinoid receptor agonists (SCRAs) that have received attention for exploring the cannabinoid receptor system. These compounds, including variations like QMPSB and SGT-233, have been characterized for their potential use in forensic and clinical investigations related to new psychoactive substances (Brandt et al., 2020).

Photocatalytic Applications

In another study, a similar compound was used in a photocatalytic protocol for the construction of 4-sulfonylquinoline-2(1H)-ones. This method is significant for its efficiency, mild reaction conditions, and wide substrate range, highlighting the compound's role in photocatalysis (Zhai et al., 2022).

Sulfur-Containing Quinoline Derivatives

Another research area involves sulfur-containing quinoline derivatives, like the ones examined by Aleksanyan and Hambardzumyan. These derivatives are noted for their antitumor, analgesic, antimicrobial activities, and antioxidant properties, emphasizing their significance in medicinal chemistry (Aleksanyan & Hambardzumyan, 2014).

Chemosenor Development

In the development of chemosensors, a dansyl-based chemosensor similar to the queried compound was synthesized for detecting Cu2+ ions. This chemosensor operates via a fluorescent “on–off” method and has applications in environmental monitoring and biological systems (Chae et al., 2019).

Antibacterial Activity

Research by Jung, Baek, and Park highlights the synthesis of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, demonstrating potent antibacterial activity against gram-positive bacteria. Such studies underscore the potential of these compounds in developing new antibacterial agents (Jung, Baek, & Park, 2001).

Catalysis and Polymerization

In the field of catalysis, compounds with a quinolin-8-yl structure have been used to catalyze the ring-opening polymerization of ɛ-caprolactone, indicating their utility in polymer science and material engineering (Qiao, Ma, & Wang, 2011).

Serotonin Receptor Ligands

Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, similar in structure to the queried compound, have been identified as high-affinity ligands for the 5-HT(6) serotonin receptor, indicating their potential in neurological and psychiatric research (Park et al., 2011).

properties

IUPAC Name

1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN2O3S/c1-5-6-9-30-17-26(34(32,33)21-13-19(3)12-20(4)14-21)27(31)22-15-23(28)25(16-24(22)30)29-10-7-18(2)8-11-29/h12-18H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCURZXDCYVKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-3-((3,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one

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